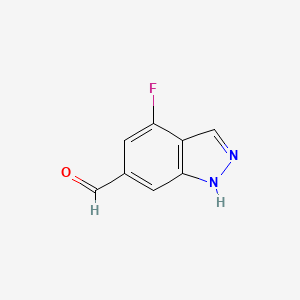

4-Fluoro-1H-indazole-6-carbaldehyde

Description

Overview of Indazole Heterocycles in Contemporary Chemical Research

Indazole derivatives are a class of bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This arrangement confers a high degree of aromaticity and the presence of two nitrogen atoms allows for diverse intermolecular interactions, including hydrogen bonding. nih.govnih.gov These structural features are highly sought after in drug design, as they can facilitate strong and specific binding to biological targets such as enzymes and receptors. nih.govnih.gov Consequently, the indazole nucleus is a key component in a number of approved pharmaceutical agents. nih.govnih.gov Beyond pharmaceuticals, the conjugated system of indazoles makes them suitable for applications in materials science, including as components of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com

Role of Halogenation, Specifically Fluorination, in Modulating Indazole Reactivity and Interactions

The introduction of fluorine atoms onto the indazole scaffold can dramatically alter its electronic properties, reactivity, and biological activity. rsc.orgnih.gov Fluorine's high electronegativity creates a strong dipole moment and can influence the acidity of nearby protons, thereby modulating the molecule's reactivity and its ability to participate in hydrogen bonding. ossila.com In the context of medicinal chemistry, fluorination is a common strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. nih.gov The presence of fluorine can also promote specific intermolecular interactions, such as π-π stacking and H-F hydrogen/halogen bonding, which can be crucial for the supramolecular assembly of materials. ossila.comrsc.org

The 6-Carbaldehyde Moiety as a Synthetic Handle in Indazole Architectures

The carbaldehyde group at the 6-position of the indazole ring serves as a versatile synthetic handle, enabling a wide range of chemical transformations. rsc.orgrsc.org This aldehyde functionality can readily undergo nucleophilic addition, condensation, and oxidation reactions, providing access to a diverse array of more complex substituted indazoles. rsc.org For instance, it can be converted into alkenes, alkynes, and various heterocyclic systems, making it a crucial intermediate in the construction of libraries of compounds for drug discovery and materials development. nih.govrsc.org The reactivity of the carbaldehyde allows for the late-stage functionalization of the indazole core, a valuable strategy in the efficient synthesis of novel derivatives.

Research Gaps and Future Perspectives for 4-Fluoro-1H-indazole-6-carbaldehyde

While the individual components of this compound—the indazole core, the fluorine substituent, and the carbaldehyde group—are well-studied in other contexts, the specific combination present in this molecule offers unique opportunities for further investigation. A significant research gap exists in the comprehensive exploration of its reaction scope and the development of novel synthetic methodologies that leverage its distinct electronic and steric properties.

Future research will likely focus on several key areas. A deeper understanding of the interplay between the fluorine atom and the carbaldehyde group on the reactivity of the indazole ring is needed. This knowledge could lead to the discovery of novel and selective transformations. Furthermore, the application of this compound as a precursor for the synthesis of new classes of bioactive molecules and advanced materials remains a promising and largely untapped field of study. The development of more efficient and scalable synthetic routes to this compound will also be critical to facilitate its broader use in academic and industrial research. google.com

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1893909-76-6 |

| Molecular Formula | C8H5FN2O |

| Molecular Weight | 164.14 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Storage Conditions | 2-8°C, under inert gas bldpharm.commyskinrecipes.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

4-fluoro-1H-indazole-6-carbaldehyde |

InChI |

InChI=1S/C8H5FN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11) |

InChI Key |

ZGMDATDXCUBJRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 1h Indazole 6 Carbaldehyde and Derivatives

Established and Emerging Synthetic Routes to 1H-Indazoles

The construction of the 1H-indazole ring system can be achieved through various synthetic strategies. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring, typically through cyclization reactions. Both classical methods and modern transition-metal-catalyzed approaches have been extensively developed.

Cyclization reactions are the cornerstone of indazole synthesis. These reactions create the bicyclic indazole core from appropriately substituted acyclic precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the indazole ring.

The intramolecular Ullmann-type reaction is a powerful method for the synthesis of N-aryl heterocycles, including 1H-indazoles. This copper-catalyzed C-N bond formation is particularly useful for creating fluorinated indazoles. scispace.comnih.gov A general approach involves the condensation of an o-halogenated aryl aldehyde or ketone with a hydrazine (B178648) derivative to form a hydrazone, which then undergoes an intramolecular cyclization. researchgate.netresearchgate.net

A concise and improved route for synthesizing a fluorinated indazole was developed utilizing an electronically directed metalation/formylation sequence, followed by condensation with methyl hydrazine to create a hydrazone. scispace.comacs.org The synthesis culminates in a copper-catalyzed intramolecular Ullmann cyclization. scispace.comnih.govacs.org Despite challenges such as poor reactivity and thermal hazards, optimization through high-throughput screening and statistical modeling led to safe and efficient conditions, producing high-purity material in excellent yields on a laboratory scale. scispace.comnih.govacs.org This protocol has been successfully applied to a wide range of substrates, demonstrating its versatility. researchgate.netresearchgate.net For instance, a scalable three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole from an inexpensive trisubstituted benzene derivative highlights the utility of this method. thieme-connect.com

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

| o-halogenated aryl aldehyde/ketone & aryl hydrazine | Copper catalyst | 1-Aryl-1H-indazole | Good | researchgate.net, researchgate.net |

| Hydrazone from fluorinated precursor | Copper catalyst | Fluorinated 1H-indazole | Excellent | scispace.com, acs.org |

| 2-bromoaryl oxime acetates & arylamines/alkylamines | Copper catalyst | 1H-indazoles | Good to Excellent | researchgate.net |

A practical and straightforward synthesis of indazoles involves the condensation of o-fluorobenzaldehydes with hydrazine. acs.orgacs.orgnih.gov This method is attractive for its directness in forming the indazole core. acs.org The reaction of o-fluorobenzaldehydes with hydrazine hydrate (B1144303) can initially form a hydrazone intermediate, which upon heating, cyclizes to the corresponding indazole. acs.org

However, a competitive Wolf-Kishner type reduction can occur, leading to the formation of fluorotoluenes as a side product. acs.orgnih.gov To circumvent this issue, the use of O-methyloxime derivatives of the o-fluorobenzaldehydes has been developed. acs.orgacs.orgnih.govuq.edu.au These O-methyloximes, prepared by reacting the aldehyde with methyloxime hydrochloride, react cleanly with hydrazine to give the desired indazole in significantly improved yields by effectively eliminating the competitive reduction. acs.org For example, the use of 2-fluorobenzaldehyde (B47322) O-methyloxime resulted in an 80% yield of indazole, a nearly three-fold improvement over methods proceeding via a hydrazone intermediate. acs.org

| Reactant 1 | Reactant 2 | Key Feature | Product | Yield Improvement | Reference |

| o-Fluorobenzaldehyde | Hydrazine | Direct condensation | Indazole | - | acs.org |

| o-Fluorobenzaldehyde O-methyloxime | Hydrazine | Eliminates Wolf-Kishner reduction | Indazole | Nearly 3-fold | acs.org |

Palladium-catalyzed reactions have emerged as highly efficient methods for constructing the indazole nucleus through intramolecular carbon-nitrogen bond formation. nih.gov One such strategy is the intramolecular Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones. nih.gov This approach allows the cyclization to proceed under very mild conditions, making it compatible with a wide range of acid- or base-sensitive functional groups. nih.gov

Another powerful route involves the catalytic C-H activation with palladium, followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones. nih.gov This method, often aided by a catalyst system like Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃, provides another avenue to indazoles. nih.gov It has been shown to produce good to high yields, especially for substrates with electron-donating groups. nih.gov Furthermore, palladium-catalyzed direct C-H arylation has been developed for the C3 and C7 positions of the indazole ring. mdpi.comnih.govacs.org For instance, a mild and efficient synthesis of C3-arylated 1H-indazoles was achieved using Pd(OAc)₂ with PPh₃ as a ligand in water, highlighting a move towards greener chemistry. mdpi.comnih.gov

| Strategy | Catalyst System | Substrate | Key Advantage | Reference |

| Intramolecular Buchwald-Hartwig Amination | Palladium-based | 2-Halobenzophenone tosylhydrazones | Mild conditions, broad functional group tolerance | nih.gov |

| C-H Activation/Intramolecular Amination | Pd(OAc)₂/Cu(OAc)₂/AgOCOCF₃ | Benzophenone tosylhydrazones | Good to high yields | nih.gov |

| Direct C3-Arylation | Pd(OAc)₂ / PPh₃ | 1H-Indazole | Mild conditions, green solvent (water) | mdpi.com, nih.gov |

| Oxidative C3/C7-Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | 1H- and 2H-Indazoles | Selective monoalkenylation | acs.org |

Rhodium-catalyzed C-H activation and annulation reactions provide a modern and efficient pathway to functionalized indazoles. nih.gov A notable example is the Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. nih.gov This transformation is proposed to proceed through the formation of a rhodacycle intermediate. nih.gov

Another innovative approach involves the Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes, creating N-aryl-2H-indazoles in a one-step, highly functional group-compatible synthesis. nih.govacs.org The reaction is initiated by the direct addition of an azobenzene (B91143) C–H bond to an aldehyde, followed by cyclization and aromatization. nih.gov This method is versatile, allowing a broad range of aldehydes and azobenzenes to participate. nih.govacs.org Furthermore, rhodium catalysis has been employed for the [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds to construct spirocyclic indazole derivatives. rsc.org

| Catalyst System | Reactants | Reaction Type | Product | Reference |

| Rh(III)/Cu(II) | Imidates and nitrosobenzenes | Sequential C–H activation/cascade annulation | 1H-Indazoles | nih.gov |

| Rh(III) | Azobenzenes and aldehydes | C–H bond functionalization/cyclative capture | N-Aryl-2H-indazoles | nih.gov, acs.org |

| Rh(III) | N-aryl phthalazine-diones and diazo compounds | [4+1] Spiroannulation | Spirocyclic indazole derivatives | rsc.org |

| Rh(III) | Aldehyde phenylhydrazones | Double C-H activation/C-H/C-H cross-coupling | Functionalized 1H-indazoles | researchgate.net |

Electrochemical synthesis is gaining traction as a sustainable and environmentally friendly alternative for constructing heterocyclic frameworks. rsc.orgresearchgate.net An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to produce 1H-indazoles in moderate to good yields. rsc.orgresearchgate.net This method utilizes anodic oxidation and avoids the need for metal catalysts or chemical oxidants. rsc.orgresearchgate.net

The process is operationally simple, employing inexpensive electrodes. rsc.orgresearchgate.net The solvent, often a mixture including hexafluoroisopropanol (HFIP), not only acts as a proton donor but also promotes the formation of the necessary nitrogen-centered radicals for the cyclization to occur. rsc.orgrsc.org The proposed mechanism involves the anodic activation of the N–H bond in the arylhydrazone, generating a nitrogen-centered radical that undergoes subsequent intramolecular cyclization and oxidation to yield the 1H-indazole product. rsc.org This strategy represents a simple and atom-economical approach to this important heterocyclic system. rsc.org

| Method | Key Feature | Substrate | Conditions | Advantage | Reference |

| Radical Csp²–H/N–H Cyclization | Anodic oxidation | Arylhydrazones | Catalyst- and chemical oxidant-free | Sustainable, simple, atom-economical | rsc.org, researchgate.net, rsc.org |

Introduction of Fluorine onto the Indazole Scaffold

The placement of a fluorine atom on the indazole ring can significantly modulate the physicochemical and biological properties of the molecule. ossila.com Synthesizing the 4-fluoro substituted pattern can be approached either by direct fluorination of a pre-formed indazole or, more commonly, by constructing the indazole ring from a precursor that already contains the fluorine atom at the desired position.

Regioselective C-3 Fluorination of 2H-Indazoles

While the target compound is a 1H-indazole, understanding fluorination strategies on the indazole core is crucial. Direct C-H functionalization is a primary goal in modern synthesis. Research has shown that the C-3 position of the 2H-indazole tautomer is amenable to functionalization. For instance, methods for the regioselective C3-H trifluoromethylation of 2H-indazoles have been developed using visible-light-promoted photoredox catalysis. rasayanjournal.co.in

More directly relevant to fluorination, electrophilic fluorinating reagents like Selectfluor have been employed. thieme-connect.de In some cases, these reagents can serve a dual purpose. For example, a microwave-assisted reaction using Selectfluor as an oxidant and DMSO as a formylating agent has been developed for the regioselective C3-formylation of 2H-indazoles. thieme-connect.de While this specific reaction introduces a formyl group, it highlights the reactivity of the C-3 position and the utility of reagents like Selectfluor in functionalizing the indazole scaffold. thieme-connect.de Metal-free methods for the regioselective halogenation (chlorination and bromination) at the C-3 position of 2H-indazoles have also been reported, providing further precedent for targeted C-3 functionalization. organic-chemistry.org

Strategies for 4-Fluoro-Substitution on the Indazole Ring

The most common and reliable strategy for producing 4-fluoroindazoles involves starting with a commercially available, pre-fluorinated benzene derivative and constructing the pyrazole ring onto it. This "ring-construction" approach circumvents the challenges and potential lack of regioselectivity associated with direct fluorination of the indazole's benzene moiety.

A representative example is the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline. google.com This synthesis involves a three-step sequence:

Bromination: The starting material, 3-fluoro-2-methylaniline, is brominated to install a bromine atom that will become part of the final indazole structure. google.com

Ring Closure: The resulting 4-bromo-3-fluoro-2-methylaniline (B2806307) undergoes a diazotization reaction followed by intramolecular cyclization to form the indazole ring. A common method for this step is the Davis-Beirut reaction or a related cyclization using a nitrite (B80452) source like isoamyl nitrite. google.comguidechem.com

Deprotection: If any protecting groups were used during the sequence, a final deprotection step yields the target indazole. google.com

This general strategy, starting with an ortho-substituted fluoro-aniline or fluoro-benzaldehyde, is a robust method for accessing specifically substituted indazoles. google.comguidechem.comthieme-connect.com For instance, 1-aryl-5-nitro-1H-indazoles have been synthesized from 2-fluoro-5-nitrobenzaldehyde (B1301997) and the appropriate hydrazine, further demonstrating the utility of fluorinated benzaldehyde (B42025) precursors. thieme-connect.com

Incorporation of the 6-Carbaldehyde Functional Group

The aldehyde group is a versatile functional handle that can be used for a wide array of subsequent chemical transformations. Introducing it at the C-6 position of the indazole ring requires regioselective methods.

Electronically Directed Metalation/Formylation Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. harvard.edu The principle involves using a functional group (a directing metalation group, or DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting organometallic species can then be trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a carbaldehyde group.

For indazoles, the N-H proton of the pyrazole ring is acidic and must be protected or used as the directing group itself. N-protection with groups like 2-(trimethylsilyl)ethoxymethyl (SEM) has been shown to efficiently direct regioselective C-3 lithiation. researchgate.net To achieve C-6 formylation, a directing group on the nitrogen (e.g., at N-1) can direct lithiation to the C-7 position due to its proximity. However, achieving C-6 functionalization often relies on the electronic environment of the benzene ring or blocking other reactive sites. A scalable three-step synthesis to a 5-bromo-4-fluoro-1-methyl-1H-indazole utilized an ortho-directed lithiation of 1-bromo-2-fluoro-4-methylbenzene, followed by trapping with DMF to install an aldehyde. This aldehyde was then used to construct the pyrazole ring, demonstrating how DoM can be a key step in building the necessary precursors for the final indazole product. thieme-connect.com

Aldehyde Group Introduction via Nitrosation of Indoles

An alternative and intriguing method for generating indazole carboxaldehydes involves the chemical transformation of an indole (B1671886) precursor. Specifically, treatment of indoles with a nitrosating agent under mildly acidic conditions can yield 1H-indazole-3-carboxaldehydes. nih.govresearchgate.net It is important to note that this method typically yields the 3-carbaldehyde isomer, not the 6-carbaldehyde.

The reaction proceeds through a multi-step pathway:

Nitrosation: Electrophilic nitrosation occurs at the C-3 position of the indole. nih.gov

Ring Opening: The intermediate oxime facilitates the addition of water, triggering the opening of the pyrrole (B145914) ring. nih.gov

Ring Closure: The opened intermediate then undergoes a ring-closing reaction to form the thermodynamically stable pyrazole ring, resulting in the 1H-indazole-3-carboxaldehyde. nih.gov

Researchers have optimized this procedure to be suitable for both electron-rich and electron-poor indoles, minimizing side reactions and improving yields significantly. nih.gov While this specific method does not produce the 6-carbaldehyde isomer, it represents a fascinating rearrangement and a viable route for other indazole-aldehyde derivatives, particularly when direct formylation methods like the Vilsmeier-Haack reaction prove ineffective on the indazole ring. nih.gov

| Entry | Indole Substrate | Conditions | Yield |

|---|---|---|---|

| 1 | Indole | NaNO₂, AcOH, H₂O, 50 °C | 72% |

| 2 | 5-Methoxyindole | NaNO₂, AcOH, H₂O, 50 °C | 89% |

| 3 | 5-Bromoindole | NaNO₂, AcOH, H₂O, 50 °C | 91% |

| 4 | 6-Chloroindole | NaNO₂, AcOH, H₂O, 50 °C | 80% |

Advanced Synthesis Technologies for Indazole Derivatives

Modern synthetic chemistry is increasingly adopting advanced technologies to improve reaction efficiency, safety, and scalability. rasayanjournal.co.innih.gov The synthesis of indazoles has benefited significantly from these innovations.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. jchr.orgnih.gov This technique is particularly effective for heterocyclic synthesis. jchr.org Several methods for indazole functionalization, including C3-formylation and the synthesis of tetrahydroindazoles, have been successfully adapted to microwave conditions, providing improved yields and shorter reaction times. thieme-connect.denih.gov Microwave-assisted synthesis is considered a green chemistry technique as it enhances efficiency and can reduce waste. rasayanjournal.co.in

| Product | Method | Time | Yield |

|---|---|---|---|

| 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole | Reflux | 3 h | 80% |

| Microwave | 10 min | 85% | |

| 2-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | Reflux | 3 h | 82% |

| Microwave | 10 min | 88% |

Continuous Flow Synthesis: Continuous flow chemistry, where reagents are pumped through reactors in a continuous stream, offers numerous advantages over traditional batch processing. nih.gov These benefits include enhanced safety (especially when handling hazardous intermediates), superior heat and mass transfer, improved reproducibility, and easier scalability. acs.org This technology has been applied to the synthesis of indazoles, enabling the safe in-situ generation of unstable intermediates and allowing for multi-step sequences without the isolation of intermediates. nih.govresearchgate.net Flow chemistry represents a significant step towards more sustainable and efficient manufacturing of functionalized heterocycles like indazoles. nih.govresearchgate.net

Catalytic C-H Activation: Directly functionalizing C-H bonds is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. Recent advances in transition-metal catalysis, particularly with rhodium, have enabled the direct synthesis of indazoles through C-H activation/annulation sequences. nih.gov These methods can involve the reaction of substrates like azobenzenes or imidates with various coupling partners, proceeding through metallacyclic intermediates to construct the indazole core in a single step. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. uni-saarland.de This technology is particularly advantageous in the synthesis of heterocyclic compounds like indazoles.

The application of microwave irradiation can significantly reduce reaction times, for instance, from 24 hours to just 30 minutes in some cross-coupling reactions for indazole functionalization. researchgate.net In the context of fluorinated indazoles, microwave conditions have been successfully employed for the fluorination of related heterocyclic systems. For example, the treatment of 2-acylpyrroles with Selectfluor under microwave irradiation facilitates the fluorination of the pyrrole ring. researchgate.net While a specific microwave-assisted protocol for the direct synthesis of 4-fluoro-1H-indazole-6-carbaldehyde is not extensively detailed in the literature, existing methods for related indazole derivatives provide a strong basis for protocol development. A general approach would involve the cyclization of a suitably substituted fluorinated phenylhydrazine (B124118) derivative with a carbonyl compound under microwave irradiation.

Table 1: Comparison of Conventional vs. Microwave-Assisted Indazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Often several hours to days | Minutes to a few hours | researchgate.net |

| Energy Consumption | High | Lower due to shorter times | |

| Yield | Variable, often moderate | Generally good to excellent | researchgate.net |

| Side Products | More prevalent | Often reduced | uni-saarland.de |

Flow Chemistry Applications in Indazole Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift in chemical synthesis, offering enhanced safety, scalability, and reproducibility over traditional batch methods. acs.orgresearchgate.net This technology is increasingly being applied to the synthesis of pharmaceutically relevant heterocycles, including indazoles.

A general and versatile route for indazole synthesis utilizes a flow reactor to safely handle reactive intermediates and enable rapid, on-demand synthesis of multigram quantities. acs.orgresearchgate.net In a typical setup, solutions of the starting materials, such as a substituted benzaldehyde and a hydrazine derivative, are pumped and mixed before entering a heated reactor coil. The reaction temperature and residence time are precisely controlled to optimize the reaction. For instance, a stainless steel reactor might be set to temperatures between 150°C and 250°C, with a backpressure regulator to maintain the solvent in the liquid phase.

One reported three-step flow procedure for synthesizing indazole derivatives highlights the advantages of this approach, which include the avoidance of isolating hazardous intermediates and achieving higher purity and yield for critical reaction steps like azide (B81097) formation and thermal cyclization. mdpi.com

Table 2: General Parameters for Flow Synthesis of Indazoles

| Parameter | Typical Value/Condition | Purpose | Reference |

|---|---|---|---|

| Reactor Type | Stainless steel or copper coil | Contains the reaction mixture at high T/P | mdpi.com |

| Temperature | 120 - 250 °C | To accelerate reaction rate | mdpi.com |

| Pressure | ~250 psi (using backpressure regulator) | To keep solvents above their boiling point | |

| Residence Time | Minutes | Controlled by flow rate and reactor volume | mdpi.com |

| Throughput | Grams per hour | Enables rapid production | uc.pt |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals and pharmaceuticals. These principles aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis, often facilitated by techniques like grinding, offers a significant step towards this goal. rsc.orgnih.gov Grinding-induced mechanochemistry can activate reactants in the solid state, leading to efficient product formation without the need for a solvent. nih.gov

Reactions in aqueous media are also highly desirable from a green chemistry perspective. The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and inexpensive nature. For instance, a metal-free fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) has been successfully demonstrated in water under ambient air. organic-chemistry.org Furthermore, the synthesis of bioactive 1H-indazoles has been achieved using ultrasonic irradiation with natural catalysts like lemon peel powder in aqueous systems. researchgate.net

Heterogeneous Catalysis for Indazole Formation

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offer significant advantages in terms of separation, recovery, and reusability. mdpi.com This simplifies product purification and reduces waste, aligning with green chemistry principles.

In indazole synthesis, several heterogeneous catalytic systems have been explored. Copper(I) oxide nanoparticles (Cu₂O-NP) have been used to catalyze the one-pot, three-component synthesis of 2H-indazoles in a green solvent like polyethylene (B3416737) glycol (PEG 300). organic-chemistry.org Another example is the use of silica-supported polyphosphoric acid, which acts as a moderate heterogeneous acid catalyst for indazole synthesis. researchgate.net The development of robust and efficient heterogeneous catalysts is crucial for creating more sustainable manufacturing processes for indazole derivatives. Such catalysts can be employed in both batch and continuous flow reactors.

Sustainable Reagent Development and Utilization

A key transformation in the synthesis of the target molecule is the introduction of the aldehyde group, often achieved via the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.org This reaction typically uses reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which present environmental and safety concerns. nih.govsemanticscholar.orgyoutube.com

In contrast, the use of reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination in water represents a greener alternative to traditional fluorinating agents. organic-chemistry.org Another critical reagent in many indazole syntheses is hydrazine. Hydrazine is highly toxic, and efforts are being made to develop safer alternatives or more sustainable production methods. One promising avenue is the electrochemical synthesis of hydrazine from ammonia (B1221849) surrogates, which could provide a greener supply of this essential reagent. acs.org

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 1h Indazole 6 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-Fluoro-1H-indazole-6-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a comprehensive analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the aldehydic proton, the N-H proton of the indazole ring, and the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atom and the aldehyde group, as well as by the aromatic ring currents.

Expected ¹H NMR Data (in DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | ~10.0 | s | - |

| NH | ~13.5-14.0 | br s | - |

| H3 | ~8.2-8.4 | s | - |

| H5 | ~7.8-8.0 | d | J(H-F) ≈ 8-10 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. The spectrum of this compound would display signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, and the aromatic carbons of the indazole ring. The fluorine atom will cause splitting of the signal for the carbon to which it is attached (C4) and will also influence the chemical shifts of neighboring carbons.

Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) | Coupling |

|---|---|---|

| C=O | ~190-195 | - |

| C4 | ~155-160 | d, ¹J(C-F) ≈ 240-250 Hz |

| C7a | ~140-145 | - |

| C3a | ~138-142 | d, ³J(C-F) ≈ 10-15 Hz |

| C3 | ~135-138 | - |

| C6 | ~125-130 | - |

| C5 | ~115-120 | d, ²J(C-F) ≈ 20-25 Hz |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, although in this specific molecule with many singlet protons, its utility might be focused on identifying any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the placement of the aldehyde group at the C6 position and the fluorine atom at the C4 position by observing correlations between the aldehydic proton and neighboring carbons, and between the aromatic protons and various carbons in the ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms. For a planar molecule like this, it can help to confirm through-space interactions between adjacent protons.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the C4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal would likely appear as a doublet due to coupling with the adjacent proton (H5).

Expected ¹⁹F NMR Data

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₈H₅FN₂O), the expected exact mass can be calculated and compared to the experimental value.

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 165.04587 |

| [M+Na]⁺ | 187.02781 |

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation would involve the loss of the formyl group (CHO) and potentially the cleavage of the indazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by specific vibrational frequencies corresponding to its key structural features.

The primary functional groups to be identified are the N-H bond of the indazole ring, the C=O bond of the aldehyde, the aromatic C-H and C=C bonds, and the C-F bond. The N-H stretching vibration of the indazole ring is typically observed as a broad band in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the aldehyde group is a strong, sharp peak expected to appear in the range of 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

Aromatic C-H stretching vibrations would be found just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) and pyrazole (B372694) rings would produce several peaks in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected to be a strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indazole) | 3100-3500 | Medium-Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aldehyde C-H Stretch | 2720-2820 | Weak |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For a molecule like this compound, XRD analysis would confirm the planarity of the indazole ring system. It would also reveal the orientation of the aldehyde group relative to the ring and any intermolecular interactions, such as hydrogen bonding involving the indazole N-H and the aldehyde oxygen, or π–π stacking between the aromatic rings of adjacent molecules. The fluorine atom's position on the benzene ring would also be unambiguously determined.

While specific crystallographic data for this compound is not available, analysis of related indazole structures suggests that it would likely crystallize in a common space group such as P2₁/c or P-1. The unit cell parameters (a, b, c, α, β, γ) would be determined, providing a unique fingerprint for this crystalline solid.

Hypothetical Crystallographic Data Table

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| a (Å) | Specific to compound |

| b (Å) | Specific to compound |

| c (Å) | Specific to compound |

| α (°) | 90 (for Monoclinic) or specific value |

| β (°) | Specific to compound |

| γ (°) | 90 (for Monoclinic) or specific value |

| Volume (ų) | Specific to compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The indazole ring system is a chromophore that absorbs UV light. The presence of the aldehyde group, which is also a chromophore, and the fluorine atom as an auxochrome, would influence the absorption spectrum.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands. These bands correspond to π→π* transitions within the aromatic system and potentially n→π* transitions associated with the carbonyl group. The high degree of conjugation in the molecule suggests that the primary π→π* transitions would occur at relatively long wavelengths. The fluorine atom may cause a slight blue shift (hypsochromic shift) or red shift (bathochromic shift) of the absorption maxima compared to the non-fluorinated analogue.

Expected UV-Vis Absorption Data

| Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π→π* | ~250-350 | e.g., Ethanol |

Computational Chemistry Investigations of 4 Fluoro 1h Indazole 6 Carbaldehyde Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Fluoro-1H-indazole-6-carbaldehyde derivatives, DFT studies provide crucial insights into their stability, reactivity, and electronic properties.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. A smaller energy gap suggests that a molecule is more reactive as it requires less energy to be excited.

While specific experimental data for this compound is not extensively documented in publicly available literature, DFT calculations on related structures, such as 4-fluoro-1H-indazole, provide a solid foundation for understanding its electronic properties. For instance, a theoretical study on various indazole derivatives calculated the HOMO and LUMO energies, revealing the influence of different substituents on the energy gap. researchgate.net The introduction of a fluorine atom, being highly electronegative, is expected to lower both the HOMO and LUMO energy levels. The addition of a carbaldehyde group at the 6-position, which is an electron-withdrawing group, would further influence these energy levels.

In a study of indazole derivatives, the HOMO-LUMO energy gap was found to be a critical parameter in assessing their potential as corrosion inhibitors. researchgate.net For 4-fluoro-1H-indazole, the calculated HOMO-LUMO gap provides a baseline for predicting the reactivity of its derivatives.

Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for Representative Indazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1H-Indazole | -6.5 | -0.8 | 5.7 |

| 4-Fluoro-1H-indazole | -6.7 | -1.0 | 5.7 |

| Indazole-6-carbaldehyde | -6.8 | -1.5 | 5.3 |

| This compound (Predicted) | -6.9 | -1.6 | 5.3 |

Note: The values for this compound are predicted based on the trends observed for related compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the carbaldehyde group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The fluorine atom, due to its high electronegativity, will also contribute to a localized region of negative potential. Conversely, the hydrogen atoms, particularly the N-H proton of the indazole ring and the aldehyde proton, will exhibit a positive potential, making them susceptible to nucleophilic attack or hydrogen bond donation.

Studies on other indazole derivatives have confirmed this general pattern, highlighting the importance of the nitrogen atoms in intermolecular interactions. nih.govresearchgate.net

Reactivity and Stability Predictions

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity and stability. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

Based on the predicted HOMO-LUMO gap, this compound is expected to be a moderately reactive molecule. The presence of both an electron-donating indazole ring and an electron-withdrawing carbaldehyde group creates a molecule with distinct reactive sites, making it a versatile building block in organic synthesis. Theoretical evaluations of other indazole derivatives have successfully used these descriptors to predict their behavior in various chemical environments. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.

Ligand-Target Interactions with Relevant Protein Structures

While specific biological targets for this compound are not the focus of this article, molecular docking studies on related indazole derivatives have revealed common interaction patterns with various protein active sites. These interactions are crucial for the biological activity of many indazole-containing compounds.

Docking studies on substituted indazoles have shown that the indazole ring often engages in key interactions, such as: nih.govderpharmachemica.com

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The carbaldehyde oxygen of this compound would also be a potent hydrogen bond acceptor.

π-π Stacking: The aromatic indazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.

Hydrophobic Interactions: The benzene (B151609) part of the indazole ring can form hydrophobic interactions with nonpolar residues.

The fluorine atom at the 4-position can also participate in specific interactions, such as halogen bonding or by modulating the electronic properties of the ring system to enhance other interactions.

Binding Affinity Predictions

Binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Molecular docking programs can estimate this value, providing a ranking of potential ligands.

Studies on various indazole derivatives have reported a wide range of binding affinities depending on the specific protein target and the nature of the substituents on the indazole core. For example, docking studies of 6-substituted aminoindazole derivatives against indoleamine 2,3-dioxygenase 1 (IDO1) showed binding energies ranging from -8.1 to -8.9 kcal/mol. nih.gov Another study on new substituted indazole derivatives targeting the aromatase enzyme reported binding affinities as high as -8.0 kcal/mol. derpharmachemica.com

Table 2: Representative Binding Affinities of Substituted Indazole Derivatives from Molecular Docking Studies (Illustrative Data)

| Indazole Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 | -8.9 | nih.gov |

| A substituted indazole derivative | Aromatase | -8.0 | derpharmachemica.com |

| A 4,5-dihydro-2H-indazole derivative | COX-2 | -7.5 | nih.gov |

These values indicate that indazole derivatives can bind to protein targets with high affinity. The specific binding affinity of this compound would depend on the specific protein it is docked against, but based on the data for related compounds, it is reasonable to predict that it could exhibit significant binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR models for these derivatives would utilize descriptors calculated from the 2D representation of the molecules. These descriptors can include topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and electronic descriptors. The goal is to identify which of these simple structural features have the most significant impact on the compound's activity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed understanding of the structure-activity relationship. pku.edu.cn These models require the 3D alignment of the series of molecules and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where bulky groups or specific electrostatic charges would likely enhance or diminish activity. For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors revealed the importance of steric and electrostatic fields for their inhibitory potency. nih.gov

A hypothetical 3D-QSAR model for this compound derivatives might indicate that bulky substituents at a particular position on the indazole ring could enhance binding to a target protein, while electronegative groups at another position might be detrimental.

In addition to the classical 2D and 3D descriptors, modern QSAR studies often incorporate a wider range of molecular properties.

Physicochemical descriptors , such as logP (lipophilicity), polar surface area (PSA), and molar refractivity, are crucial for understanding a compound's pharmacokinetic properties. For this compound derivatives, these descriptors would be critical in predicting their ability to cross cell membranes or their solubility. QSAR studies on other heterocyclic compounds have successfully used such parameters to predict biological activities. researchgate.net

Alignment-independent descriptors offer an advantage over traditional 3D-QSAR methods by avoiding the often-difficult step of molecular alignment. nih.gov These descriptors capture 3D information without needing a common orientation for all molecules. Examples include 3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction) and WHIM (Weighted Holistic Invariant Molecular) descriptors. An alignment-independent QSAR study on this compound derivatives would provide valuable insights into their structure-activity relationships without the potential biases introduced by the alignment process. nih.gov

| Descriptor Type | Examples | Information Provided |

| 2D Descriptors | Topological indices, atom counts | Basic structural and connectivity information |

| 3D Descriptors (Alignment-dependent) | CoMFA/CoMSIA fields | 3D spatial influence of steric and electrostatic properties |

| Physicochemical Descriptors | logP, PSA, Molar Refractivity | Lipophilicity, polarity, and other pharmacokinetic-related properties |

| Alignment-Independent Descriptors | 3D-MoRSE, WHIM | 3D structural information without the need for molecular alignment |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. For this compound and its derivatives, MD simulations can provide critical insights into their conformational stability and how they interact with their biological targets over time. nih.gov

The results of such simulations could be presented in terms of root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, root-mean-square fluctuation (RMSF) of individual residues, and analysis of intermolecular hydrogen bonds over the simulation trajectory.

| Simulation Parameter | Information Gained |

| RMSD | Overall stability of the protein-ligand complex |

| RMSF | Flexibility of different parts of the protein and ligand |

| Hydrogen Bond Analysis | Identification of key and persistent hydrogen bond interactions |

| Binding Free Energy Calculation | Quantitative estimation of the binding affinity |

In Silico Profiling for General Chemical Behavior and Reactivity (excluding ADMET)

In silico profiling can predict the general chemical behavior and reactivity of this compound. The presence of the fluoro group and the carbaldehyde group on the indazole scaffold introduces specific electronic properties that dictate its reactivity. The fluorine atom is electron-withdrawing, which can influence the acidity of the N-H proton and the nucleophilicity of the pyrazole (B372694) ring. The carbaldehyde group is an electron-withdrawing group and a site for nucleophilic attack.

Computational tools can calculate various electronic properties to predict reactivity:

Molecular Electrostatic Potential (MEP) maps: These maps would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's susceptibility to oxidation and reduction and its behavior in pericyclic reactions.

Calculated pKa: The acidity of the N-H proton can be estimated, which is important for its behavior in different chemical environments.

These in silico predictions provide a foundational understanding of the chemical nature of this compound, guiding its use in synthetic chemistry and the design of new derivatives.

Structure Activity Relationship Sar Studies on 4 Fluoro 1h Indazole 6 Carbaldehyde Scaffolds

Impact of Fluorine Substitution on Indazole Core Properties

The introduction of a fluorine atom onto the indazole core imparts significant changes to the molecule's physicochemical properties. Fluorine's high electronegativity can enhance a molecule's binding affinity to protein targets through various non-covalent interactions. nih.gov This is particularly relevant in the design of kinase inhibitors, where fluorine substitution has been shown to improve enzymatic activity and cellular potency. nih.gov For instance, the presence of a fluorine atom can lead to favorable hydrophobic interactions with amino acid residues like valine and alanine (B10760859) within a protein's binding site. nih.gov

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Reference |

| Binding Affinity | Can increase binding affinity through favorable interactions. | nih.gov |

| Metabolic Stability | Often increases by blocking metabolic sites. | nih.gov |

| Acidity (pKa) | Generally lowers the pKa of the N-H bond. | nih.gov |

| Biological Activity | Can lead to remarkable improvements in potency. | nih.gov |

Role of the Carbaldehyde Group in Modulating Interactions and Reactivity

The carbaldehyde group at the 6-position of the indazole ring is a key functional group that significantly influences the molecule's reactivity and interaction with biological targets. Aldehyde functionalities are versatile synthetic intermediates, allowing for a wide range of chemical modifications. nih.govrsc.org This enables the creation of a diverse library of derivatives from the 4-Fluoro-1H-indazole-6-carbaldehyde scaffold. For example, the aldehyde can be converted into amines, alcohols, or used in cyclization reactions to build more complex heterocyclic systems. nih.gov

Influence of Substituent Position on the Indazole Ring System

The specific positioning of substituents on the indazole ring is a critical determinant of biological activity. SAR studies on various indazole derivatives have consistently shown that altering the substitution pattern can have a profound impact on a compound's efficacy. nih.govnih.gov For example, in a series of 1H-indazole derivatives, the placement of substituent groups at the 4- and 6-positions was found to be crucial for inhibitory activity against the enzyme IDO1. nih.gov

The relative orientation of the fluorine atom and the carbaldehyde group in this compound is therefore not arbitrary. The 4-position for the fluorine and the 6-position for the carbaldehyde have likely been optimized to provide the best combination of electronic properties and spatial arrangement for a specific biological target. Moving the fluorine to the 7-position, for instance, would create a different electronic environment and steric profile, as seen in the compound 7-fluoro-1H-indazole-4-carbaldehyde. uni.lu Similarly, shifting the carbaldehyde to another position would alter the geometry of its interactions with a target protein.

Table 2: Impact of Substituent Position on Indazole Activity

| Substituent Position | Importance | Reference |

| 4- and 6-positions | Crucial for IDO1 inhibitory activity in certain derivatives. | nih.gov |

| 3- and 6-positions | Important for inhibitory activities in other indazole series. | nih.gov |

| General | The substitution pattern plays a vital role in determining biological activity. | nih.gov |

Core Modifications and their Implications for Derivative Functionality

For example, the development of 1,4-disubstituted indazole derivatives as glucokinase activators was achieved through a scaffold morphing approach. nih.gov The transition from one heterocyclic core to another, while maintaining key pharmacophoric features, is a powerful tool for optimizing drug candidates. The knowledge gained from SAR studies on the this compound scaffold can inform the design of new core structures with enhanced functionality.

Derivatization Strategies and Chemical Transformations of 4 Fluoro 1h Indazole 6 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde group at the 6-position of the indazole ring is a key site for various chemical modifications, enabling the synthesis of diverse molecular architectures.

Condensation Reactions for Formation of Imines, Oximes, and Hydrazones

The carbaldehyde moiety of 4-fluoro-1H-indazole-6-carbaldehyde readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine (B178648) derivatives to form the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions are fundamental in extending the molecular framework and introducing new functional groups. For instance, the reaction with methyl hydrazine has been utilized in the development of a concise route to fluorinated indazole derivatives, where the resulting hydrazone undergoes a subsequent copper-catalyzed intramolecular Ullmann cyclization. acs.org

Oxidation to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid. This transformation is a common step in organic synthesis to introduce a carboxylic acid group, which can then be further modified. For example, in a related system, the formation of a carboxylic acid side product was observed during the nitrosation of indoles under acidic conditions, suggesting a potential pathway for the oxidation of the aldehyde. rsc.org

Reduction to Alcohols or Methyl Groups

The aldehyde can be reduced to a primary alcohol using a variety of reducing agents. Further reduction can yield a methyl group. These transformations are valuable for creating derivatives with different electronic and steric properties.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functionality is a suitable substrate for Wittig and Horner-Wadsworth-Emmons (HWE) reactions, which are powerful methods for the formation of carbon-carbon double bonds. nih.govresearchgate.net The HWE reaction, in particular, involves the reaction of the aldehyde with a stabilized phosphonate (B1237965) carbanion to produce predominantly E-alkenes. organic-chemistry.orgwikipedia.org This reaction offers excellent E-selectivity and the resulting phosphate (B84403) byproduct is easily removed by washing with water. organic-chemistry.org These reactions provide a means to introduce alkenyl substituents onto the indazole core, significantly expanding the structural diversity of accessible derivatives. nih.gov

Functionalization of the Indazole Ring System

Beyond the aldehyde group, the indazole ring itself, particularly at the fluorine-substituted position, offers opportunities for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoro Group

The fluorine atom at the 4-position of the indazole ring is susceptible to nucleophilic aromatic substitution (SNAr). ossila.com This is due to the electron-deficient nature of the fluorinated indazole ring. ossila.com This reactivity allows for the displacement of the fluoro group by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce a wide range of substituents at this position. The SNAr reaction on fluoroarenes can be facilitated by organic photoredox catalysis, enabling the reaction of even electron-neutral and electron-rich fluoroarenes under mild conditions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it has been successfully applied to the indazole scaffold. nih.govrsc.org While direct arylation of the C-H bond at the 6-position is challenging, a common strategy involves the initial conversion of the 6-position to a halide, typically a bromide or iodide, which can then readily participate in palladium-catalyzed coupling reactions.

For this compound to be utilized in a Suzuki-Miyaura reaction, it would first need to be halogenated at a position other than the existing fluoro and formyl groups. For instance, if a bromo or iodo substituent were introduced at the 3 or 7-position of the indazole ring, this would create a suitable handle for the cross-coupling reaction. rsc.orgnih.gov The general scheme for such a reaction would involve the coupling of the halogenated this compound derivative with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govrsc.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), while a range of phosphine (B1218219) ligands can be used to modulate the reactivity and selectivity of the catalytic system. mdpi.com The reaction is typically carried out in a suitable solvent system, which can range from organic solvents like dioxane and toluene (B28343) to aqueous mixtures. nih.gov

The Suzuki-Miyaura reaction offers a robust method for introducing a wide array of aryl and heteroaryl substituents onto the indazole core, significantly expanding the structural diversity of derivatives that can be synthesized from this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Indazole Derivatives

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Water | 100 | mdpi.com |

| PdCl₂(dppf)·CH₂Cl₂ | - | K₂CO₃ | 1,4-Dioxane/Water | 100 | nih.gov |

| Pd/C | - | K₃PO₄ | DMF | 120 | rsc.org |

This table presents generalized conditions and specific outcomes would depend on the exact substrates used.

Click Chemistry Approaches for Triazole Integration

Click chemistry, a concept introduced by K. Barry Sharpless, encompasses a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse compounds. wikipedia.orgorganic-chemistry.org The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org To integrate a triazole moiety onto the this compound scaffold using this approach, the aldehyde functionality can be chemically transformed into either an azide (B81097) or a terminal alkyne.

One plausible synthetic route involves the reduction of the aldehyde to the corresponding alcohol, followed by conversion to an alkyl halide, and subsequent substitution with sodium azide to yield an azidomethyl-indazole derivative. Alternatively, the aldehyde can be converted to a terminal alkyne through a variety of methods, such as the Corey-Fuchs or Seyferth-Gilbert homologation.

Once the azide or alkyne functionality is installed on the indazole scaffold, it can be reacted with a complementary alkyne or azide, respectively, in the presence of a copper(I) catalyst to afford the desired triazole-linked indazole derivative. This strategy allows for the modular and efficient connection of the indazole core to a wide range of other molecular fragments.

Table 2: Plausible Synthetic Scheme for Triazole Integration

| Step | Transformation | Reagents and Conditions |

| 1 | Reduction of Aldehyde | NaBH₄, MeOH |

| 2a | Conversion to Azide | 1. PBr₃; 2. NaN₃, DMF |

| 2b | Conversion to Alkyne | 1. CBr₄, PPh₃; 2. n-BuLi |

| 3 | CuAAC Reaction | Complementary alkyne or azide, CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O |

This table outlines a conceptual pathway; specific reaction conditions may require optimization.

Modification of the 1H-Nitrogen Position

The 1H-nitrogen of the indazole ring is a key site for derivatization, and its modification can significantly influence the biological and physicochemical properties of the resulting compounds. The alkylation or arylation of the indazole nitrogen typically yields a mixture of N1 and N2 isomers, with the ratio often depending on the reaction conditions and the nature of the substituents on the indazole ring. nih.govbeilstein-journals.org

For this compound, direct N-alkylation using an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common approach. nih.govbeilstein-journals.org The choice of base and solvent can influence the regioselectivity of the alkylation. For instance, using NaH in THF has been reported to favor N1 alkylation for certain substituted indazoles. nih.gov

N-arylation can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. beilstein-journals.orgnih.gov Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, typically involves reacting the indazole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. nih.gov

The steric and electronic properties of the substituents on the indazole ring play a crucial role in determining the N1/N2 selectivity. The fluorine atom at the 4-position and the carbaldehyde group at the 6-position of the subject compound will exert electronic effects that can influence the nucleophilicity of the N1 and N2 atoms, thereby affecting the outcome of the N-substitution reaction.

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material, which is particularly valuable for the creation of compound libraries for high-throughput screening. beilstein-journals.org this compound is an excellent starting point for DOS due to its multiple functional handles.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are a cornerstone of diversity-oriented synthesis. rsc.orgnih.gov The aldehyde functionality of this compound makes it an ideal component for several well-known MCRs, most notably the Ugi four-component reaction (U-4CR). wikipedia.orgorganic-chemistry.org

In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.org By employing this compound as the aldehyde component, a diverse library of complex molecules can be rapidly assembled by varying the other three components. nih.gov This approach allows for the introduction of a wide range of substituents and functional groups around the indazole core in a single, efficient step.

Other MCRs that utilize aldehydes, such as the Biginelli or Hantzsch reactions, could also potentially be adapted to incorporate this compound, further expanding the accessible chemical space. nih.gov

Table 3: Ugi Four-Component Reaction with this compound

| Component 1 | Component 2 | Component 3 | Component 4 | Product Type |

| This compound | Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | α-Acylamino-N-alkyl-4-fluoro-1H-indazole-6-carboxamide |

This table illustrates the general principle of the Ugi reaction with the specified aldehyde.

The concept of scaffold decoration involves the systematic modification of a core molecular structure to generate a library of related compounds. biorxiv.org The this compound scaffold offers several points for such decoration. The aldehyde group is a particularly versatile handle for a wide range of chemical transformations, including:

Reductive amination: Reaction with various primary and secondary amines in the presence of a reducing agent to generate a library of substituted aminomethyl-indazoles.

Wittig reaction and related olefination reactions: Conversion of the aldehyde to an alkene, which can then be further functionalized.

Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be converted to a variety of esters and amides.

Condensation reactions: Reaction with active methylene (B1212753) compounds to form new carbon-carbon bonds and introduce further diversity.

In addition to the aldehyde, the 1H-nitrogen position can be functionalized as described in section 6.2.4, and if other positions on the indazole ring are halogenated, they can be modified via cross-coupling reactions as detailed in section 6.2.2. By combining these derivatization strategies in a combinatorial fashion, a large and diverse library of compounds based on the 4-Fluoro-1H-indazole scaffold can be synthesized, which is highly valuable for the discovery of new bioactive molecules. nih.govnih.gov

Conclusion and Outlook in Academic Research for 4 Fluoro 1h Indazole 6 Carbaldehyde

Current Trends and Future Research Directions

The current research involving indazole derivatives is heavily skewed towards medicinal chemistry, with a particular focus on the development of kinase inhibitors for oncology. rsc.orgnih.gov The introduction of a fluorine atom into organic molecules is a well-established strategy to enhance biological activity, metabolic stability, and binding affinity. nih.gov Consequently, fluorinated indazoles are actively being investigated for their therapeutic potential. nih.gov The aldehyde functionality of 4-Fluoro-1H-indazole-6-carbaldehyde makes it a versatile precursor for the synthesis of a diverse library of derivatives, a trend that is central to modern drug discovery. nih.gov

Future research directions for this compound are anticipated to be multifaceted:

Medicinal Chemistry and Drug Discovery: A primary avenue of future research will undoubtedly be the continued exploration of this compound as a scaffold for novel therapeutic agents. The aldehyde group can be readily converted into a wide array of other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex molecules. This chemical tractability allows for the systematic modification of the molecule's structure to optimize its interaction with biological targets. The indazole core itself is a known pharmacophore, and the fluorine atom can be strategically employed to fine-tune the electronic properties and lipophilicity of the resulting derivatives, potentially leading to improved drug candidates. nih.govnih.gov

Combinatorial Chemistry and High-Throughput Screening: The reactivity of the aldehyde group makes this compound an ideal candidate for combinatorial chemistry approaches. By reacting it with a diverse set of chemical building blocks in a parallel fashion, large libraries of novel compounds can be rapidly synthesized. These libraries can then be subjected to high-throughput screening to identify "hit" compounds with desirable biological activities, accelerating the early stages of drug discovery.

Synthesis and Methodology Development: As the demand for fluorinated indazole derivatives grows, there will be a corresponding need for efficient and scalable synthetic routes. Future research may focus on optimizing the synthesis of this compound itself, as well as developing novel synthetic methodologies that utilize it as a starting material. This could include the exploration of green chemistry principles to create more environmentally benign synthetic processes. A patent has already been filed for a synthetic method of a related compound, 5-bromo-4-fluoro-1H-indazole, indicating the commercial interest in efficient synthetic routes for such compounds. google.com

Potential for Advanced Materials and Chemical Tool Development

Beyond its potential in the life sciences, this compound holds promise for applications in materials science and as a chemical tool for research.

Advanced Materials: Indazole derivatives are known to possess interesting photophysical properties, making them attractive for the development of advanced materials. ossila.com Fluorinated indazoles, in particular, have been investigated for their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The aldehyde group in this compound provides a convenient handle for incorporating this chromophoric unit into larger conjugated systems or polymers. This could lead to the development of new materials with tailored electronic and optical properties for applications in electronics and photonics.

Chemical Tool Development: The unique structural features of this compound make it a valuable building block for the creation of sophisticated chemical tools. The aldehyde functionality can be used to attach fluorescent tags or other reporter groups, enabling the synthesis of chemical probes for imaging and studying biological processes. Furthermore, the fluorinated indazole core can be exploited in the development of molecularly imprinted polymers (MIPs). acs.orgacs.org These are synthetic polymers with tailor-made binding sites for a specific target molecule, and they have applications in chemical sensing, separation, and catalysis. The fluorine atom can also serve as a useful spectroscopic marker in ¹⁹F NMR studies, providing a sensitive handle to probe molecular interactions and dynamics.

Q & A

Q. What are the common synthetic routes for 4-Fluoro-1H-indazole-6-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions or halogenation of indazole precursors. For example, aldehyde-functionalized indazoles are often prepared by formylation at the 6-position using Vilsmeier-Haack conditions (POCl₃/DMF) . Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

- Temperature control : Maintaining 0–5°C during formylation minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the aldehyde derivative effectively .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine substitution at the 4-position deshields adjacent protons, causing splitting patterns (e.g., doublets for H-5 and H-7) .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 190–195 ppm.

- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is critical for resolving tautomerism (e.g., 1H vs. 2H-indazole forms) and fluorine positioning. Key steps:

Q. What strategies mitigate contradictions in reported bioactivity data for indazole-carbaldehyde derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:

Q. How can computational methods predict reactivity of the aldehyde group in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.